molecular formula C6H11N3O2 B12605834 5-Azido-2-methoxyoxane CAS No. 645412-93-7

5-Azido-2-methoxyoxane

Katalognummer: B12605834
CAS-Nummer: 645412-93-7
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: REAIPRSWNIYKFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azido-2-methoxyoxane is a chemical compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methoxyoxane typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method is the reaction of 2-methoxyoxane with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azido-2-methoxyoxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C), hydrogen gas (H₂).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Nucleophilic Substitution: Formation of azido-substituted products.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of 1,2,3-triazoles.

Wirkmechanismus

The mechanism of action of 5-Azido-2-methoxyoxane primarily involves the reactivity of the azido group. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging and tracking of biomolecules .

Eigenschaften

CAS-Nummer

645412-93-7

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

5-azido-2-methoxyoxane

InChI

InChI=1S/C6H11N3O2/c1-10-6-3-2-5(4-11-6)8-9-7/h5-6H,2-4H2,1H3

InChI-Schlüssel

REAIPRSWNIYKFI-UHFFFAOYSA-N

Kanonische SMILES

COC1CCC(CO1)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.